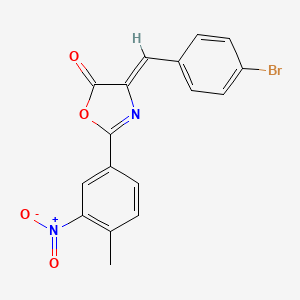

![molecular formula C15H13IN2O2 B11692971 N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11692971.png)

N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-[1-(2-hidroxifenil)etilidene]-3-yodobenzohidrazida es un derivado de hidrazona conocido por sus versátiles aplicaciones en diversos campos de la ciencia. Este compuesto se caracteriza por la presencia de un grupo azometina (–CONH–N=CH–) y un átomo de yodo, que contribuyen a sus propiedades químicas y reactividad únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N'-[1-(2-hidroxifenil)etilidene]-3-yodobenzohidrazida normalmente implica la reacción de condensación entre 3-yodobenzohidrazida y 2-hidroxiacetofenona. La reacción se realiza generalmente en un medio de etanol bajo condiciones de reflujo. La mezcla de reacción se calienta para facilitar la formación del enlace hidrazona, y el producto se purifica luego mediante recristalización.

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para N'-[1-(2-hidroxifenil)etilidene]-3-yodobenzohidrazida no están bien documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para lograr mayores rendimientos y pureza.

Aplicaciones Científicas De Investigación

N'-[1-(2-hidroxifenil)etilidene]-3-yodobenzohidrazida tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de N'-[1-(2-hidroxifenil)etilidene]-3-yodobenzohidrazida implica su interacción con varios objetivos moleculares:

Objetivos Moleculares: El compuesto puede unirse a iones metálicos, formando complejos estables que exhiben propiedades únicas.

Vías Implicadas: Puede modular las vías de estrés oxidativo, contribuyendo a su actividad antioxidante.

Comparación Con Compuestos Similares

- N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]ISONICOTINOHYDRAZIDE

- N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]METHOXYCARBOHYDRAZIDE

Comparison: N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-3-IODOBENZOHYDRAZIDE is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This differentiates it from other hydrazone derivatives that lack halogen substitution, thereby expanding its utility in various chemical and biological applications.

Análisis De Reacciones Químicas

Tipos de Reacciones

N'-[1-(2-hidroxifenil)etilidene]-3-yodobenzohidrazida experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo azometina en una amina.

Sustitución: El átomo de yodo puede participar en reacciones de sustitución nucleófila.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de litio y aluminio (LiAlH₄).

Sustitución: Los nucleófilos como la azida de sodio (NaN₃) y los tioles pueden emplearse para reacciones de sustitución.

Productos Principales

Oxidación: Derivados oxidados con grupos funcionales alterados.

Reducción: Aminas y otras formas reducidas.

Sustitución: Productos con átomos de yodo sustituidos, que conducen a varios derivados funcionalizados.

Propiedades

Fórmula molecular |

C15H13IN2O2 |

|---|---|

Peso molecular |

380.18 g/mol |

Nombre IUPAC |

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-iodobenzamide |

InChI |

InChI=1S/C15H13IN2O2/c1-10(13-7-2-3-8-14(13)19)17-18-15(20)11-5-4-6-12(16)9-11/h2-9,19H,1H3,(H,18,20)/b17-10+ |

Clave InChI |

VVOBOCWTMHCQBQ-LICLKQGHSA-N |

SMILES isomérico |

C/C(=N\NC(=O)C1=CC(=CC=C1)I)/C2=CC=CC=C2O |

SMILES canónico |

CC(=NNC(=O)C1=CC(=CC=C1)I)C2=CC=CC=C2O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid](/img/structure/B11692900.png)

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11692903.png)

![N'-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692923.png)

![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11692930.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11692939.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11692949.png)

![Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate](/img/structure/B11692960.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B11692964.png)

![N'-((1E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylene)-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692966.png)